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Compound Focus: Dinaciclib

CAS No.: 779353-01-4

Cat. No.: S548320

Trial Every-3-Weeks Dosing Schedule = Weekly Dosing Schedule (3-weeks-on/1-week-
Feature [1]1[2] off) [3] [4]

| Recommended Phase 2 Dose (RP2D) | 2-h: 50 mg/m? 8-h: 7.4 mg/m? 24-h: 10.4 mg/m? | 2-h infusion: 12
mg/m? | | Maximum Administered Dose (MAD) | Not explicitly stated | 14 mg/m? | | Common Adverse
Events (AEs) | (All grades, very frequent) | Nausea, anemia, decreased appetite, fatigue [3] | | Dose-Limiting
Toxicities (DLTs) | Pancytopenia, neutropenic fever, elevated transaminases, hyperuricemia, hypotension [1]
| Orthostatic hypotension, elevated uric acid [3] | | Preliminary Evidence of Anti-tumor Activity | No
RECIST responses; 8 patients had prolonged stable disease (6-30 cycles); early metabolic responses on

FDG-PET [1] | No partial or complete responses; 10 patients achieved prolonged stable disease (>4 cycles)
[3]]

Detailed Methodologies and Pharmacodynamics

The trials employed sophisticated methods to confirm that dinaciclib was hitting its intended targets and to

assess its biological activity.

Experimental Protocols
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e Dose Escalation Design: Both studies used an accelerated titration design. Dosing started very
low and was doubled in sequential patients until a pre-defined toxicity trigger (like a Grade 2 adverse
event or a DLT) was observed. After this trigger, cohorts were expanded, and dose increases
continued in smaller increments until the Maximum Administered Dose (MAD) and RP2D were
determined [1] [3].

e Pharmacodynamic (PD) Assessments:

o Ex Vivo Lymphocyte Stimulation Assay: Whole blood samples from patients were stimulated
with a mitogen (e.g., phytohemagglutinin) to trigger lymphocyte proliferation. Dinaciclib's ability
to suppress this proliferation was measured, demonstrating a direct pharmacodynamic effect on
immune cells [1] [3].

o Biopsy Analysis: Skin and tumor biopsies were collected from patients. Using
immunohistochemistry, researchers showed that dinaciclib treatment reduced phosphorylation
of the retinoblastoma (Rb) protein at CDK2-specific sites and modulated the expression of other
CDK targets like cyclin D1 and p53. This provided direct evidence of target engagement in
tumor tissue [1].

o Metabolic Response Imaging: Changes in tumor metabolism were evaluated using 18F-
fluorodeoxyglucose-positron emission tomography (FDG-PET). Some patients showed
early metabolic responses, indicating a biological effect on the tumor [1].

Mechanism of Action and Signaling Pathways

Dinaciclib is a potent small-molecule inhibitor of several cyclin-dependent kinases (CDKs), which are key
regulators of the cell cycle and transcription. The diagram below illustrates its primary mechanisms and

downstream effects.
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This diagram shows how dinaciclib inhibits CDK1/2, disrupting the cell cycle, and CDK9, reducing pro-

survival proteins, ultimately leading to cancer cell death [1] [5] [6].

Interpretation and Research Implications

o Safety Profile is Schedule-Dependent: The RP2D differs significantly between administration
schedules, highlighting the impact of infusion rate and frequency on toxicity.

¢ Biologic Activity vs. Tumor Response: While dinaciclib did not induce partial or complete
responses in these solid tumor studies, evidence of target engagement and disease stabilization in
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some patients confirms its biological activity. This supports its continued investigation, particularly in
cancers reliant on specific CDK pathways.

¢ Rationale for Combination Therapy: The proven ability of dinaciclib to downregulate Mcl-1 [5]
provides a strong rationale for combining it with other agents like Bcl-2 inhibitors to overcome
resistance and enhance cancer cell killing.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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